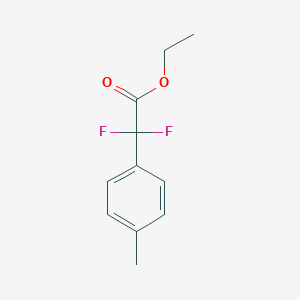

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Übersicht

Beschreibung

Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is a useful research chemical . It is a specialty chemical that has been used in various research and development applications .

Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate involves several steps . The process starts with a solution of 1-iodo-4-methylbenzene and ethyl 2-bromo-2,2-difluoroacetate in DMSO. Copper powder is added to this mixture, which is then heated to 50°C for 14 hours. The reaction is quenched with an aqueous solution of potassium hydrogen phosphate. The mixture is filtered, and the filter cake is washed with isopropyl acetate. The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated. The concentrate is purified by column chromatography over silica gel to afford the title compound as a colorless oil .Molecular Structure Analysis

The molecular formula of Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is C11H12F2O2 . Its average mass is 214.21 Da and its monoisotopic mass is 186.049240 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate include reactions with potassium hydroxide in acetonitrile, water and potassium carbonate in methanol, and sodium hydroxide in ethanol . These reactions occur under various conditions, such as ambient temperature and at 20°C .Wissenschaftliche Forschungsanwendungen

Process Intensification in Chemical Manufacturing

Ethyl acetate, a relative of Ethyl 2,2-difluoro-2-(p-tolyl)acetate, is widely used in the chemical industry, particularly in the production of coatings, adhesives, and various consumer products. Process intensification techniques such as Reactive Distillation and Microwave-Assisted Distillation are explored to enhance the efficiency and sustainability of its production (Patil & Gnanasundaram, 2020).

Recycling of Polymeric Materials

In the context of sustainability and environmental science, the chemical recycling of polymers, such as Poly(ethylene terephthalate) (PET), into their monomers for repolymerization involves the use of chemical agents like ethyl acetate. This demonstrates the role of ethyl-based compounds in advancing recycling technologies and promoting a circular economy (Karayannidis & Achilias, 2007).

Analytical Chemistry and Separation Technologies

Ethyl acetate is employed in Countercurrent Separation (CCS) techniques for the isolation of bioactive compounds from natural products. Its effectiveness in separating phenylethanoid glycosides and iridoids, which are known for their medicinal properties, underscores the importance of ethyl-based solvents in pharmaceutical and biochemical research (Luca et al., 2019).

Environmental and Health Impact Assessments

The toxicological assessments of chemicals are crucial for their safe industrial application. Studies on compounds like 1-Ethyl-3-methylimidazolium acetate provide insights into the environmental and health impacts of various chemicals, guiding their responsible use in industrial processes (Ostadjoo et al., 2018).

Advanced Energy Solutions

Explorations into Liquid Organic Hydrogen Carriers (LOHCs) highlight the potential of ethyl acetate, produced from bioethanol, as a renewable hydrogen storage medium. This aligns with efforts to develop sustainable energy carriers and supports the transition towards cleaner energy sources (Santacesaria et al., 2023).

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFLSHALHZBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565012 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(p-tolyl)acetate | |

CAS RN |

131323-06-3 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)